6-(2-Bromophenyl)-6-Oxohexanenitrile
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Overview
Description
“6-(2-Bromophenyl)-6-Oxohexanenitrile” is a compound that contains a bromophenyl group, a nitrile group, and a ketone group. The bromophenyl group consists of a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom attached. The nitrile group (-CN) consists of a carbon atom triple-bonded to a nitrogen atom. The ketone group consists of a carbon atom double-bonded to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the bromophenyl, nitrile, and ketone groups. For instance, a bromination reaction could be used to introduce the bromophenyl group . A nitrile group could be introduced through a reaction such as a Sandmeyer reaction . The ketone group could be introduced through an oxidation reaction .Molecular Structure Analysis
The molecular structure of “6-(2-Bromophenyl)-6-Oxohexanenitrile” would be characterized by the presence of the bromophenyl, nitrile, and ketone groups. The bromophenyl group would contribute to the aromaticity of the molecule, the nitrile group would introduce polarity, and the ketone group would also contribute to the polarity of the molecule .Chemical Reactions Analysis
The bromophenyl group in “6-(2-Bromophenyl)-6-Oxohexanenitrile” could undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution. The nitrile group could undergo reactions such as hydrolysis to form a carboxylic acid. The ketone group could undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2-Bromophenyl)-6-Oxohexanenitrile” would be influenced by its functional groups. For instance, the presence of the bromophenyl, nitrile, and ketone groups would likely make the compound polar and capable of participating in various types of intermolecular interactions .Scientific Research Applications
Synthesis Pathways
6-(2-Bromophenyl)-6-oxohexanenitrile serves as a precursor in the synthesis of complex organic compounds. For example, it is involved in the formation of mercapto-pyridazine, mercaptopyridazino[1,6-a]quinazoline, and thiophene derivatives through azo coupling and cyclization reactions. These processes highlight its utility in creating compounds with potential pharmacological activities (Al-Sheikh, 2008).
Radical Cyclization
The compound is also integral in radical cyclization reactions, which are a cornerstone in organic synthesis. For instance, 2-isocyanobiphenyls react with aromatic aldehydes via base-promoted homolytic aromatic substitution to yield 6-aroylated phenanthridines. This process showcases the compound's role in facilitating the generation of acyl radicals and their subsequent cyclization, contributing to the synthesis of important organic frameworks (Leifert, Daniliuc, & Studer, 2013).
Anticonvulsant Properties
Research into the structural and theoretical aspects of related compounds, such as enaminones derived from bromophenyl, underscores the potential of 6-(2-Bromophenyl)-6-oxohexanenitrile derivatives in medicinal chemistry. These studies aim to understand the conformational preferences that confer biological activity, paving the way for the development of new therapeutic agents (Edafiogho et al., 2003).
Advanced Material Synthesis
The compound's utility extends to the synthesis of advanced materials, such as [6]cycloparaphenylene, through selective dimerization and subsequent reductive aromatization processes. This highlights its role in creating novel molecular architectures for potential use in nanotechnology and materials science (Kawanishi et al., 2015).
Chemical Reactivity and Mechanistic Studies
Furthermore, the reactivity of related bromophenyl compounds under different conditions, such as photoheterolysis, provides valuable insights into the mechanistic pathways of radical cation formation and their subsequent reactions. These studies contribute to a deeper understanding of chemical reactivity and are essential for the development of new synthetic methodologies (Guizzardi et al., 2001).
Safety And Hazards
properties
IUPAC Name |
6-(2-bromophenyl)-6-oxohexanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKOYLWJIKUNRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642194 |
Source
|
Record name | 6-(2-Bromophenyl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Bromophenyl)-6-Oxohexanenitrile | |
CAS RN |
884504-62-5 |
Source
|
Record name | 2-Bromo-ε-oxobenzenehexanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Bromophenyl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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